molecular formula C10H13FO5S B2732461 5-Ethyl-2-fluorosulfonyloxy-1,3-dimethoxybenzene CAS No. 2411285-71-5

5-Ethyl-2-fluorosulfonyloxy-1,3-dimethoxybenzene

Cat. No. B2732461
CAS RN: 2411285-71-5
M. Wt: 264.27
InChI Key: YEXHNASQQMQJAL-UHFFFAOYSA-N
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Description

The compound “5-Ethyl-2-fluorosulfonyloxy-1,3-dimethoxybenzene” is a benzene derivative. Benzene is a hydrocarbon with the formula C6H6, and it is one of the fundamental structures in organic chemistry . This compound has several substituents on the benzene ring, including ethyl, fluorosulfonyloxy, and dimethoxy groups.


Chemical Reactions Analysis

Benzene and its derivatives can undergo a variety of reactions, including electrophilic aromatic substitution . The specific reactions that “5-Ethyl-2-fluorosulfonyloxy-1,3-dimethoxybenzene” can undergo would depend on the specific locations of the substituents on the benzene ring and the conditions of the reaction.

Mechanism of Action

The mechanism of action would depend on the specific reaction. For electrophilic aromatic substitution reactions, the mechanism generally involves the attack of an electrophile on the aromatic ring, followed by a deprotonation step to restore aromaticity .

properties

IUPAC Name

5-ethyl-2-fluorosulfonyloxy-1,3-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO5S/c1-4-7-5-8(14-2)10(9(6-7)15-3)16-17(11,12)13/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXHNASQQMQJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)OC)OS(=O)(=O)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-2,6-dimethoxyphenyl sulfurofluoridate

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